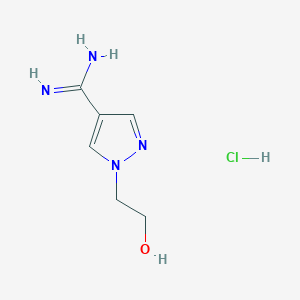

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 2-Hydroxyethyl group attached to the pyrazole ring suggests that this compound may have additional properties, such as increased solubility in water .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The 2-Hydroxyethyl group could potentially be introduced through a subsequent reaction, although the specifics would depend on the exact conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The 1-(2-Hydroxyethyl) group would be attached to one of these nitrogen atoms .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazole derivatives are stable compounds. The presence of the 2-Hydroxyethyl group could increase its solubility in water .Mechanism of Action

Target of Action

Similar compounds such as 4-hydroxyamphetamine and Fluphenazine target the sympathetic nervous system and dopaminergic D1 and D2 receptors in the brain, respectively. These targets play crucial roles in various physiological processes, including pupil dilation, regulation of mood, and motor control .

Mode of Action

Compounds with similar structures, such as trolamine , act as pH adjusters and surfactants, interacting with their targets to alter the pH of a solution or aid in the emulsification and solubilization of compounds .

Biochemical Pathways

Related compounds like thiamine play a crucial role in the regulation of basic metabolism . Thiamine diphosphate, a derivative of Thiamine, acts as a coenzyme for several enzymes involved in carbohydrate metabolism .

Pharmacokinetics

A study on similar compounds, such as 1-(2′-hydroxyethyl)- and 1-(3′-hydroxypropyl)-2-ethyl-3-hydroxypyridin-4-ones, provides insights into their absorption, distribution, metabolism, and excretion (adme) properties . These compounds showed significant urinary recovery and bioavailability, with clearance rates influenced by liver function .

Result of Action

Similar compounds like ractopamine hydrochloride are used to promote leanness in farmed meat animals , indicating a potential impact on muscle growth and fat reduction.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(2-hydroxyethyl)pyrazole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c7-6(8)5-3-9-10(4-5)1-2-11;/h3-4,11H,1-2H2,(H3,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHITTHSPDZCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2783511.png)

![7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2783514.png)

![1-(tert-butyl)-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783517.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide](/img/structure/B2783524.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2783525.png)